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Introduction to PBN1

PBNL1 is an essential gene in the budding yeast Saccharomyces cerevisiae that encodes a
crucial type | transmembrane glycoprotein residing in the endoplasmic reticulum (ER).[1]
Functioning as a chaperone-like protein, Pbnlp plays a vital role in the proper folding and
stability of a specific subset of proteins within the ER.[1] Its primary characterized function is its
necessity in the post-translational processing of the protease B (Prblp) precursor. Pbnlp
facilitates the autocatalytic cleavage of the propeptide from Prblp, a critical step in its
maturation pathway.[2][3] Given its essential role in protein processing, the study of PBN1 is
significant for understanding ER quality control mechanisms and may serve as a model for
analogous pathways in higher eukaryotes. These protocols provide a comprehensive guide for
the recombinant expression and subsequent purification of PBN1 for functional and structural
studies.

Data Presentation: Representative Purification
Yields

The following table summarizes representative quantitative data for the expression and
purification of a His-tagged membrane protein, like PBN1, from a 1-liter yeast culture. Please
note that actual yields may vary depending on the specific expression construct, host strain,
and culture conditions.
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Purification Step Total Protein (mg) PBN1 Protein (mg) Purity (%)
Cell Lysate 2500 10 ~0.4
Solubilized

450 9.5 ~2.1
Membranes
Affinity
Chromatography 15 7.5 ~50

(IMAC) Eluate

Size-Exclusion
5 4.5 >95
Chromatography

Signaling and Processing Pathways

The following diagram illustrates the role of PBN1 in the maturation pathway of protease B
(Prbl1p).
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PBNL1's role in the protease B maturation pathway.

Experimental Workflow

The diagram below outlines the general workflow for the expression and purification of
recombinant PBN1.
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Workflow for PBN1 expression and purification.
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Experimental Protocols

Protocol 1: Cloning of PBN1 into a Yeast Expression
Vector

This protocol describes the cloning of the PBN1 open reading frame (ORF) into a galactose-
inducible yeast expression vector, such as pYES2/CT, which allows for the addition of a C-
terminal polyhistidine (His) tag.

Materials:

S. cerevisiae genomic DNA

o PBNZ1-specific forward and reverse primers
» High-fidelity DNA polymerase

e PYES2/CT vector

o Restriction enzymes (e.g., BamHI and Xhol)
o T4 DNA Ligase

e Chemically competent E. coli (e.g., DH50Q)

LB agar plates with ampicillin
Method:

o PCR Amplification: Amplify the PBN1 ORF from S. cerevisiae genomic DNA using primers
that incorporate appropriate restriction sites (e.g., BamHI at the 5' end and Xhol at the 3'
end).

» Vector and Insert Preparation: Digest both the amplified PBN1 PCR product and the
pYES2/CT vector with BamHI and Xhol. Purify the digested DNA fragments.

 Ligation: Ligate the digested PBN1 insert into the prepared pYES2/CT vector using T4 DNA
Ligase.
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e Transformation into E. coli: Transform the ligation mixture into competent E. coli cells and
plate on LB agar containing ampicillin. Incubate overnight at 37°C.[4]

» Colony Screening and Plasmid Purification: Screen colonies for the correct insert by colony
PCR or restriction digest of purified plasmid DNA. Purify the confirmed plasmid construct
from an overnight liquid culture.

Protocol 2: Recombinant PBN1 Expression in S.
cerevisiae

This protocol details the expression of His-tagged PBN1 in S. cerevisiae using a galactose-
inducible system.[4][5]

Materials:

e pYES2/CT-PBNL1 plasmid

e S. cerevisiae host strain (e.g., INVSc1)
» Yeast transformation kit

» Synthetic Complete (SC) minimal medium with appropriate dropout supplement (lacking
uracil) and 2% glucose

» Yeast extract-peptone (YP) medium with 2% galactose
Method:

e Yeast Transformation: Transform the pYES2/CT-PBN1 plasmid into the chosen S. cerevisiae
strain using a standard lithium acetate method. Plate on SC-Ura agar plates with 2% glucose
and incubate at 30°C for 2-3 days.

o Starter Culture: Inoculate a single colony into 50 mL of SC-Ura medium with 2% glucose and
grow overnight at 30°C with vigorous shaking.

o Large-Scale Culture: Inoculate a 1-liter culture of YP medium containing 2% galactose with
the starter culture to an initial ODeoo of ~0.4.
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Induction: Grow the culture at 30°C with shaking for 16-24 hours to induce PBN1 expression.

Cell Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
Wash the cell pellet once with ice-cold water and store at -80°C until needed.

Protocol 3: PBN1 Purification

This protocol covers the purification of the His-tagged PBN1 membrane protein.

Materials:

Yeast cell pellet

Lysis Buffer (50 mM Tris-HCI pH 7.5, 1 mM EDTA, 1 mM PMSF, protease inhibitor cocktail)
Glass beads (0.5 mm diameter)

Membrane Isolation Buffer (20 mM HEPES pH 7.5, 1 mM EDTA, 0.6 M sorbitol)

Solubilization Buffer (50 mM Tris-HCI pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole,
1% n-dodecyl-B-D-maltoside (DDM))

Wash Buffer (50 mM Tris-HCI pH 7.5, 300 mM NacCl, 10% glycerol, 40 mM imidazole, 0.05%
DDM)

Elution Buffer (50 mM Tris-HCI pH 7.5, 300 mM NaCl, 10% glycerol, 250 mM imidazole,
0.05% DDM)

Ni-NTA affinity resin
Size-exclusion chromatography (SEC) column

SEC Buffer (20 mM HEPES pH 7.5, 150 mM NacCl, 0.05% DDM)

Method:

Cell Lysis: Resuspend the yeast pellet in ice-cold Lysis Buffer. Lyse the cells by vigorous
vortexing with an equal volume of glass beads in cycles of 1 minute on and 1 minute on ice,
for a total of 8-10 cycles.[6]
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e Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell
debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour
at 4°C to pellet the membranes.

e Solubilization: Resuspend the membrane pellet in Solubilization Buffer and incubate with
gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins.[7]

 Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. The
supernatant now contains the solubilized His-tagged PBN1.

« Affinity Chromatography (IMAC): Incubate the clarified supernatant with pre-equilibrated Ni-
NTA resin for 2 hours at 4°C. Load the slurry into a chromatography column.

e Wash and Elution: Wash the column with 10-20 column volumes of Wash Buffer. Elute the
bound PBN1 with 5 column volumes of Elution Buffer.

o Size-Exclusion Chromatography (SEC): Concentrate the eluted fractions and load onto an
SEC column equilibrated with SEC Buffer to further purify PBN1 and perform a buffer
exchange.

e Analysis and Storage: Analyze the purified fractions by SDS-PAGE and Western blotting.
Pool the purest fractions, determine the concentration, and store at -80°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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